2,6-Dibromo-4-methylpyridine

Overview

Description

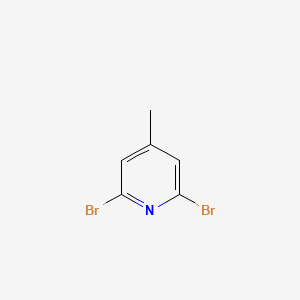

2,6-Dibromo-4-methylpyridine is a heterocyclic organic compound. It is used as a photovoltaic material . The compound has a molecular weight of 250.92 . It is a solid at room temperature and is stored in an inert atmosphere at 2-8°C .

Synthesis Analysis

The synthesis of 2,6-Dibromo-4-methylpyridine involves heating θ-hydroxy-methyl-oxygen^^-dihydro-S-pyridine methylamine hydrochloride (D1, 5g, 30.94mmol) and phosphorus oxybromide (25g, 87.2mmol) together at 13°C for 6 hours . The mixture is then cooled in ice, carefully water is added, and then the mixture is basified with 2M sodium hydroxide solution and extracted with dichloromethane .

Molecular Structure Analysis

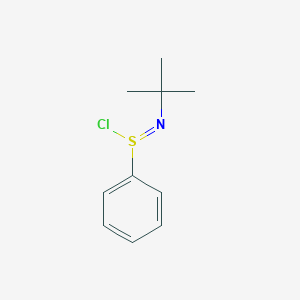

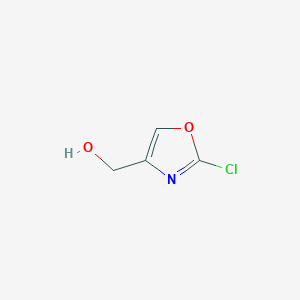

The InChI code for 2,6-Dibromo-4-methylpyridine is 1S/C6H5Br2N/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3 . This indicates that the compound has a pyridine ring with two bromine atoms and one methyl group attached to it.Chemical Reactions Analysis

The compound can be used as a starting material in various chemical reactions. For example, it can be used in the synthesis of 2-bromo-6-pyrazinyl-4-methylpyridine .Physical And Chemical Properties Analysis

2,6-Dibromo-4-methylpyridine has a density of 2.3±0.1 g/cm^3 . It has a boiling point of 360.5±37.0 °C at 760 mmHg . The compound has a molar refractivity of 52.4±0.3 cm^3 . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 1 freely rotating bond .Scientific Research Applications

Ring Transformations and Aminations

2,6-Dibromo-4-methylpyridine has been studied for its ability to undergo ring transformations in reactions with nucleophiles. Notably, its reaction with potassium amide in liquid ammonia results in the formation of 4-amino-2-methylpyrimidine. This process involves unusual reactions including meta-rearrangement and ring transformations, which are significant in organic synthesis (Hertog et al., 2010).

Synthesis of Bipyridine Derivatives

The compound plays a role in the synthesis of specialized bipyridine derivatives. For instance, its conversion to 4,4'-dibromo-6,6'-bis (N,N-bis (ethoxycarbonylmethyl) amino methyl)-2,2'-bipyridine is crucial for the production of bi-functional chelates used in fluoroimmunoassay applications (李云辉 et al., 2010).

Macromolecular and Supramolecular Applications

6,6'-Dibromo-4,4'-di(hexoxymethyl)-2,2'- bipyridine, derived from 2,6-dibromo-4-(hexoxymethyl)pyridine, serves as a solubilizing building block for macromolecular and supramolecular applications. Its brominated bipyridines and terpyridines are essential synthetic precursors with solubilizing groups, expanding the scope of ligand design and macro- or supramolecular applications (Amb & Rasmussen, 2006).

Ligand Synthesis and Complex Chemistry

Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, related to 2,6-dibromo-4-methylpyridine, have been synthesized and used as ligands in complex chemistry. These compounds have applications in creating luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Electrochemical Coupling for Bipyridine Synthesis

2,6-Dibromo-4-methylpyridine is also involved in electrochemical coupling processes for synthesizing bipyridines and terpyridines. These compounds have potential in various synthetic applications, including the creation of unsymmetrical bipyridines and terpyridines (Oliveira et al., 2012).

Safety and Hazards

The compound is considered hazardous. It has hazard statements H302-H315-H319-H332-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

2,6-Dibromo-4-methylpyridine is a heterocyclic organic compound used as a pharmaceutical intermediate It’s known to be used in the synthesis of other compounds, which may have specific biological targets .

Mode of Action

As an intermediate, its role is typically to undergo further chemical reactions to form a more complex compound with a specific biological activity .

Biochemical Pathways

As an intermediate, it’s involved in the synthesis of other compounds, which may interact with various biochemical pathways .

Pharmacokinetics

As an intermediate, its pharmacokinetic properties would likely depend on the final compound it’s used to synthesize .

Result of Action

As an intermediate, its effects would be primarily determined by the final compound it’s used to synthesize .

Action Environment

2,6-Dibromo-4-methylpyridine is a solid at room temperature and should be stored under inert gas (nitrogen or Argon) at 2-8°C . Environmental factors such as temperature, light, and humidity could potentially influence its stability and efficacy.

properties

IUPAC Name |

2,6-dibromo-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBIPNNTWKNAGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461319 | |

| Record name | 2,6-DIBROMO-4-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromo-4-methylpyridine | |

CAS RN |

73112-16-0 | |

| Record name | 2,6-DIBROMO-4-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIBROMO-4-METHYLPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1312695.png)

![3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one](/img/structure/B1312720.png)